Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester
Description
Its structure features five fluorine atoms attached to the β- and γ-carbons of the butanoyl chain, with an ethyl ester group at the terminal position. Fluorination significantly alters its physicochemical properties compared to non-fluorinated analogs, including increased thermal stability, reduced volatility, and enhanced resistance to hydrolysis.
Properties
CAS No. |
106693-04-3 |
|---|---|
Molecular Formula |
C6H7F5O2 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
ethyl 3,3,4,4,4-pentafluorobutanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-13-4(12)3-5(7,8)6(9,10)11/h2-3H2,1H3 |
InChI Key |
HFCVLBOZWYJMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of Butanoic Acid, 3,3,4,4,4-Pentafluoro-, Ethyl Ester
Synthetic Routes to this compound
Direct Esterification of 3,3,4,4,4-Pentafluorobutanoic Acid
Acid-Catalyzed Esterification
The most straightforward method involves reacting 3,3,4,4,4-pentafluorobutanoic acid with excess ethanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) or molecular sieves. For example, in the synthesis of trifluoroacetic acid ethyl ester, AlPO₄ or SiO₂/Al₂O₃ molecular sieves achieved 80–85% yields at 48–50°C. Adapting this to the target compound would require:
- Reaction equation :
$$ \text{C}3\text{F}5\text{CH}2\text{COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{catalyst}} \text{C}3\text{F}5\text{CH}2\text{COOEt} + \text{H}_2\text{O} $$ - Optimization parameters :
Microwave-Assisted Esterification
Microwave irradiation reduces reaction times from hours to minutes. In analogous systems, 15-minute irradiations at 100 W improved yields by 10–15% compared to conventional heating.
Halogen Exchange Reactions
Swarts Fluorination
Chlorine or bromine atoms in precursor esters (e.g., 3,3,4,4,4-pentachlorobutanoic acid ethyl ester) can be replaced with fluorine using agents like SbF₃ or HF. However, this method risks over-fluorination and requires stringent temperature control (-20°C to 0°C).
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) selectively replaces hydroxyl or carbonyl groups with fluorine. For instance, a ketone precursor could be fluorinated at the β-position, though competing eliminations may occur. Yields for similar transformations range from 60% to 75%.
Grignard Reagent Approaches
Synthesis via Fluorinated Grignard Reagents
A Grignard reagent (e.g., CF₃CF₂MgBr) can react with ethyl chloroformate to form the target ester. This method offers precise control over fluorination but demands anhydrous conditions and low temperatures (-78°C).
Limitations
- Side reactions : Premature quenching of the Grignard reagent by protic solvents.
- Scalability : Challenges in handling large volumes of reactive intermediates.
Industrial-Scale Production and Optimization
Catalytic Systems
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| AlPO₄ | 50 | 85 | 99.7 | |
| SiO₂/Al₂O₃ | 50 | 80 | 99.5 | |
| Nafion® SAC-13 | 65 | 78 | 99.2 |
Key observations : Heterogeneous catalysts (e.g., AlPO₄) enable easy separation and reuse, while acidic resins (Nafion®) enhance selectivity for bulkier substrates.
Challenges and Mitigation Strategies
Emerging Methodologies
Electrochemical Fluorination
Direct anodic fluorination of butanoic acid derivatives in HF/pyridine solutions achieves 65–70% yields. This method avoids stoichiometric fluorinating agents but requires precise potential control.
Flow Chemistry
Continuous-flow systems minimize exposure to hazardous intermediates. For example, microreactors for trifluoroacetic ester synthesis boosted yields by 12% and reduced reaction times by 50%.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 206.112 g/mol . It has a boiling point between 112-113 °C and a density of 1.2873 g/cm³. The presence of five fluorine atoms on the butanoic acid backbone gives this compound unique physical and chemical properties, making it useful in various applications.
General Information
Applications
This compound has applications across various fields due to its unique properties.
- Research Purposes: This compound is intended for research purposes, and not designed for human therapeutic or veterinary use.
- Chemical Reactivity: The reactivity of this compound is due to its functional groups. It can undergo reactions associated with carboxylic acid derivatives. Research shows that fluorinated compounds exhibit different solubility and reactivity compared to non-fluorinated counterparts. Understanding these interactions is important for predicting the compound's behavior in biological systems and industrial applications.
Mechanism of Action
The mechanism by which butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to altered biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Non-Fluorinated Butanoate Esters
Examples:
- Butanoic acid, ethyl ester (Ethyl butanoate): Widely used in food flavoring (fruity aroma) and as a GC-MS internal standard .
- Butanoic acid, 2-methyl-, ethyl ester: Imparts apple-like flavors; detected in fermented foods like Douchi and kiwifruit .
- Butanoic acid, 3-methyl-, ethyl ester: Contributes to banana-like aromas in fruits and beverages .
Key Differences :
- Volatility: Non-fluorinated esters have lower molecular weights (e.g., ethyl butanoate: 116.16 g/mol) and higher volatility, making them prominent in aroma profiles .
- Reactivity : More prone to hydrolysis due to the absence of electron-withdrawing fluorine groups.
- Applications : Primarily used in food, cosmetics, and analytical chemistry .
B. Partially Fluorinated Butanoate Esters
Example:
- Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester (CAS 372-31-6): Features a trifluoromethyl group and a ketone moiety.
Key Differences :
- Polarity : The ketone group increases polarity compared to fully saturated fluorinated esters.
- Sensory Impact : Likely less fruity due to reduced volatility and structural rigidity.
C. Perfluorinated Butanoate Esters
Example:
- Butanoic acid, heptafluoro-, ethyl ester (CAS 356-27-4): Fully fluorinated (seven fluorine atoms), offering extreme chemical inertness and thermal stability .
Key Differences :
- Stability : Resistance to degradation makes perfluorinated esters persistent environmental contaminants.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Fluorine Atoms | Boiling Point (°C, estimated) | Key Applications |
|---|---|---|---|---|
| Butanoic acid, ethyl ester | 116.16 | 0 | 120–122 | Food flavoring, GC-MS standard |
| Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester | 220.10* | 5 | 140–160* | Specialty chemicals, coatings |
| Butanoic acid, heptafluoro-, ethyl ester | 242.08 | 7 | 90–95 (low due to high volatility paradox) | Industrial surfactants |
*Estimated based on fluorination trends.
Sensory and Functional Roles
- Non-Fluorinated Esters: Dominant in fruity aromas (e.g., ethyl butanoate in kiwifruit , hexanoic acid ethyl ester in brandy ).
- Fluorinated Esters: Likely exhibit muted or altered odors due to reduced volatility. For example, ethyl heptafluorobutanoate may contribute to industrial solvent profiles rather than food aromas .
- Negative Sensory Effects: Butanoic acid ethyl ester can detract from descriptors like "grapefruit citrus-a" in flavor matrices . Fluorinated analogs might exacerbate such effects.
Stability and Environmental Impact
- Hydrolysis Resistance: Fluorinated esters resist hydrolysis better than non-fluorinated versions, enhancing shelf life but raising environmental persistence concerns .
- Regulatory Scrutiny : Perfluorinated compounds (e.g., heptafluoro derivatives) face restrictions under PFAS regulations, whereas partially fluorinated esters may have evolving compliance requirements .
Biological Activity
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester (CAS No. 106693-04-3) is a fluorinated compound with potential biological activities that have garnered attention in various fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity based on available research findings and data.
- Molecular Formula: C6H7F5O2
- Molecular Weight: 206.11 g/mol
- Physical State: Liquid
- Boiling Point: Not available
- Melting Point: Not available
The biological activity of butanoic acid derivatives often involves their interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms in the compound can enhance lipophilicity and alter the binding affinity to biological targets compared to non-fluorinated analogs.
Enzyme Inhibition
Fluorinated butanoic acid esters have also been investigated for their potential as enzyme inhibitors:
- Neprilysin Inhibition : Some substituted butanoic acid esters have been identified as inhibitors of neprilysin (NEP), an enzyme involved in the degradation of neuropeptides. This suggests potential applications in treating neurodegenerative diseases .
Toxicological Profile
Understanding the toxicity of butanoic acid derivatives is crucial for evaluating their safety for therapeutic use:
- Acute Toxicity : Limited data is available on the acute toxicity of this compound. However, related compounds have shown varied toxicity profiles depending on their structure and functional groups.
- Environmental Impact : The persistence and bioaccumulation potential of fluorinated compounds raise concerns regarding their environmental impact and long-term exposure risks .
Case Studies
While direct case studies specifically involving this compound are sparse, relevant research on similar compounds provides insights into their biological activities:
Q & A
Q. What are the established synthetic routes for preparing 3,3,4,4,4-pentafluorobutanoic acid ethyl ester, and what fluorination reagents are most effective?
Methodological Answer: The synthesis typically involves fluorination of a precursor, such as 3-oxobutanoic acid derivatives, using fluorinating agents like SF₄ or HF-pyridine. For example:
- Step 1 : Ethyl acetoacetate is fluorinated via a two-step process:
- Initial fluorination of the β-keto group using SF₄ to introduce fluorine atoms.
- Subsequent replacement of remaining hydrogens with fluorine via electrochemical fluorination (ECF) or halogen exchange (Halex) reactions .
- Key Reagents : SF₄ (for ketone fluorination), HF (for ester group stabilization), and fluorinated ionic liquids (for improved selectivity) .
- Purification : Distillation under reduced pressure (boiling point ~120–140°C) or preparative GC to isolate the ester .
Q. How is the purity and structural identity of this compound validated in academic research?
Methodological Answer:
- Analytical Techniques :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Key fragments: m/z 116 (base peak, [C₃F₅CO]+), m/z 69 ([CF₃]+) .
- ¹⁹F NMR : Peaks at δ −75 to −80 ppm (CF₃ groups) and δ −120 to −125 ppm (CF₂ groups) in CDCl₃ .
- IR Spectroscopy : Strong C=O stretch at ~1780 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Q. What are the stability considerations for this ester under typical laboratory storage conditions?
Methodological Answer:
- Hydrolysis Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Stability tests show <5% degradation after 30 days at 4°C in anhydrous CH₂Cl₂ .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of C-F bonds .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the pentafluoro group influence the ester’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Mechanistic Insight : The pentafluoro group increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show a 10× rate enhancement compared to non-fluorinated analogs .
- Experimental Design :
- Compare reaction rates with ethyl butyrate (non-fluorinated) using stopped-flow NMR.
- Monitor intermediates via DFT calculations (B3LYP/6-31G*) to map transition states .
Q. What contradictory data exist regarding the environmental persistence of this compound, and how can they be resolved?
Contradictions :
- Some studies classify it as a "short-lived" pollutant (half-life <1 year in water), while others suggest bioaccumulation potential due to fluorinated alkyl chains .
Resolution Strategies : - Conduct microcosm studies with LC-MS/MS quantification to track degradation products (e.g., trifluoroacetic acid).
- Compare with EPA models (EPI Suite) using logP values (~2.5) and Henry’s law constants (~3.2 × 10⁻⁴ atm·m³/mol) .
Q. How can computational modeling predict the ester’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to serine hydrolases (e.g., acetylcholinesterase).
- Parameterize fluorine atoms with partial charges derived from RESP/ESP fitting .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorinated ligand-protein complexes .
Research Applications
- Fluorinated Surfactants : Acts as a precursor for C4 perfluorinated surfactants due to its hydrophobic tail .
- Pharmaceutical Intermediates : Used in synthesis of fluorinated β-lactam antibiotics .
- Material Science : Modifies surface properties of polymers (e.g., water repellency) when copolymerized with acrylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
